(1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid
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Overview
Description
(1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid is an organoboron compound that features a pyrrole ring substituted with a benzoyl group and two boronic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The diboronic acid groups can be introduced through a Miyaura borylation reaction, where the pyrrole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the design of new drugs.
Industry:
Materials Science: Employed in the synthesis of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in bioconjugation and catalysis.
Comparison with Similar Compounds
- (1-Benzoyl-1H-pyrrole-2,5-diyl)diboronic acid
- (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic ester
- (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic anhydride
Comparison:
- Uniqueness: (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid is unique due to the position of the boronic acid groups on the pyrrole ring, which influences its reactivity and interaction with other molecules.
- Reactivity: The presence of the benzoyl group and the specific positioning of the boronic acid groups make it more reactive in certain cross-coupling reactions compared to its analogs.
Properties
Molecular Formula |
C11H11B2NO5 |
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Molecular Weight |
258.8 g/mol |
IUPAC Name |
(1-benzoyl-4-boronopyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C11H11B2NO5/c15-11(8-4-2-1-3-5-8)14-6-9(12(16)17)10(7-14)13(18)19/h1-7,16-19H |
InChI Key |
HWVCNQOVNMNTDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=C1B(O)O)C(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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